Fmoc-Gla(OtBu)2-OH

描述

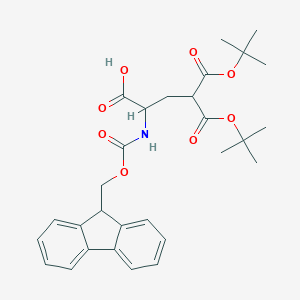

Fmoc-Gla(OtBu)2-OH, also known as this compound, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Biochemical Pathways

The compound affects the biochemical pathways related to blood coagulation. The γ-carboxylation of glutamic acid, facilitated by this compound, is a critical step in the activation of several blood coagulation factors . This modification allows these factors to bind calcium ions, which is necessary for their function in the coagulation cascade .

Result of Action

The introduction of the Gla residue into synthetic peptides by this compound enables these peptides to bind calcium ions. This is particularly important in the case of blood coagulation factors, where calcium binding is necessary for their function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of γ-carboxylation could be affected by the pH and temperature of the reaction environment. .

生化分析

Biochemical Properties

This compound interacts with enzymes and proteins involved in the γ-carboxylation of glutamic acid . The nature of these interactions is complex and involves multiple biochemical pathways.

Metabolic Pathways

Given its role in the γ-carboxylation of glutamic acid, it can be inferred that this compound may interact with enzymes or cofactors involved in this process .

生物活性

Fmoc-Gla(OtBu)₂-OH, or N-α-Fmoc-L-γ-carboxyglutamic acid-γ,γ’-di-tert-butyl ester, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological activity. This compound is recognized for its unique properties due to the presence of γ-carboxyglutamic acid (Gla), which is known for its involvement in calcium ion binding and its critical functions in various biological systems.

1. Synthesis and Characterization

The synthesis of Fmoc-Gla(OtBu)₂-OH involves a multi-step process that utilizes chiral ligands and metal complexes to achieve high stereoselectivity. A notable method reported in the literature describes a nine-step synthesis from thiosalicylic acid with an overall yield of 14.5% . The key steps include the formation of a chiral Cu(II) complex, followed by Michael addition reactions that lead to the desired product. This method not only enhances the yield but also ensures the purity and stereochemistry of the final compound.

Role in Calcium Binding

The γ-carboxyglutamic acid residue is integral to the function of several proteins involved in blood coagulation, such as prothrombin. The carboxylation of glutamic acid residues facilitates calcium binding, which is essential for the conformational changes required for these proteins to function effectively . Fmoc-Gla(OtBu)₂-OH serves as a building block for peptides that mimic these biological processes.

Peptide Synthesis Applications

Fmoc-Gla(OtBu)₂-OH is primarily used in solid-phase peptide synthesis (SPPS), allowing for the incorporation of Gla into peptides. This incorporation is crucial for studying calcium-dependent biological activities and interactions with mineral surfaces, such as hydroxyapatite . The ability to synthesize peptides containing Gla residues opens avenues for research into apatite remodeling and other calcium-mediated biological processes.

Case Study: α-Conotoxin TxIC

Research involving α-conotoxin TxIC demonstrates the biological activity of peptides containing Fmoc-Gla(OtBu)₂-OH. This conotoxin exhibits differential selectivity for nicotinic acetylcholine receptors, with a maximum inhibition rate of 96% observed at an IC50 value of 5.4 ± 0.5 μM . The study highlights how the incorporation of Gla enhances the peptide's bioactivity, illustrating its potential in neuropharmacology.

Calcium Binding Studies

Studies have shown that peptides synthesized using Fmoc-Gla(OtBu)₂-OH can bind calcium ions with high affinity, which is crucial for their functionality in biological systems . The mineral-binding properties of Gla-containing peptides have been leveraged to develop tools for studying bone metabolism and mineralization processes.

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₃₅NO₈ |

| Molecular Weight | 525.6 g/mol |

| CAS Number | 111662-64-7 |

| Solubility | Soluble in organic solvents |

| Safety Information | Irritant |

5. Conclusion

Fmoc-Gla(OtBu)₂-OH is a vital compound in peptide chemistry, particularly due to its role as a surrogate for γ-carboxyglutamic acid in synthetic applications. Its ability to facilitate calcium binding makes it invaluable for studying various biological processes related to coagulation and mineralization. Ongoing research continues to explore its potential applications in drug development and biomaterials science.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Gla(OtBu)₂-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). In this method, Fmoc-Gla(OtBu)₂-OH serves as a critical building block for incorporating Gla residues into peptides. The orthogonal protection strategy allows for the sequential addition of amino acids while maintaining high purity and yield of the final product .

Mechanism of Action

During SPPS, the Fmoc group is removed under basic conditions, exposing the α-amino group for coupling with other amino acids. The tert-butyl esters can be selectively removed later in the process, facilitating the introduction of Gla into peptides without compromising the integrity of the peptide chain .

Research Applications

Biochemical Studies

Fmoc-Gla(OtBu)₂-OH is instrumental in synthesizing peptides that mimic natural proteins containing Gla residues. These peptides are crucial for studying biological processes such as blood coagulation (e.g., prothrombin), where Gla plays a vital role in calcium ion binding .

Drug Development

The compound is also significant in drug discovery and development, particularly in designing therapeutics targeting calcium-dependent processes. For instance, Gla-containing peptides can be utilized to enhance drug delivery systems by improving their interaction with calcium ions .

Case Studies

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407723 | |

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308357-14-4 | |

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Gla(OtBu)2-OH in the context of the research presented?

A1: this compound, or N-Fmoc-L-γ-Carboxyglutamic Acid γ,γ-Di-t-Butyl Ester, is a protected form of γ-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS) []. The abstract mentions that the novel conotoxin TxIC discovered in the study contains a high degree of post-translational modifications, including the incorporation of γ-carboxyglutamic acid []. While the study doesn't explicitly state that this compound was used in their synthesis, it's plausible that a similar protected Gla derivative was employed to incorporate this unusual amino acid during the production of synthetic TxIC analogues for their pharmacological characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。